Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Beschreibung

Molecular Architecture and Stereochemical Analysis

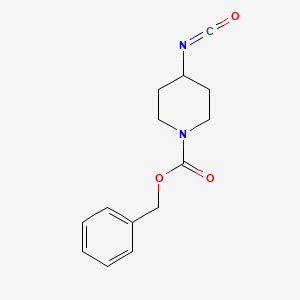

The molecular architecture of this compound is defined by its molecular formula C14H16N2O3 and molecular weight of 260.29 grams per mole. The compound exhibits a complex three-dimensional structure featuring a saturated piperidine ring as the central scaffold, with the isocyanate group positioned at the 4-carbon of this six-membered ring system. The nitrogen atom of the piperidine ring bears a benzyl carbamate protecting group, which consists of a carbonyl carbon linked to a benzyl group through an oxygen atom. This protecting group arrangement creates a carbamate linkage that provides stability to the nitrogen center while maintaining reactivity at the isocyanate position.

The stereochemical considerations for this compound are particularly important due to the presence of the substituted piperidine ring. The 4-position carbon bearing the isocyanate group represents a potential stereocenter, though the search results do not provide specific information about the stereochemical configuration. The piperidine ring adopts a chair conformation in its most stable state, with the isocyanate group occupying either an axial or equatorial position depending on the specific stereochemical arrangement. The benzyl carbamate group, being bulky, would preferentially occupy an equatorial position to minimize steric interactions within the ring system.

The InChI key for this compound is reported as JBQXPARAPVCGFW-UHFFFAOYSA-N, providing a unique identifier for its molecular structure. The SMILES notation O=C=NC1CCN(CC1)C(=O)OCC1=CC=CC=C1 further illustrates the connectivity pattern, showing the isocyanate group (O=C=N) attached to the carbon atom that is part of the piperidine ring system. This structural representation confirms the presence of two distinct nitrogen atoms: one within the piperidine ring bearing the protecting group and another as part of the terminal isocyanate functionality.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption bands that correspond to the distinct functional groups present in the molecule. The isocyanate group exhibits a distinctive and intense absorption in the region around 2200-2300 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch in isocyanate compounds. This peak represents one of the most diagnostic features in the infrared spectrum of this compound, allowing for ready identification of the isocyanate functionality.

The carbamate protecting group contributes several important infrared absorption bands to the spectrum. The carbonyl stretch of the carbamate group typically appears in the region around 1700-1750 cm⁻¹, representing the carbon-oxygen double bond vibration. Additionally, the aromatic carbon-hydrogen stretches from the benzyl group appear above 3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the piperidine ring system occur below 3000 cm⁻¹. The nitrogen-hydrogen stretching vibrations, if present, would appear in the region around 3200-3500 cm⁻¹, though these may be weak or absent depending on the specific molecular environment.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of this compound class. The molecular ion peak should appear at mass-to-charge ratio 260, corresponding to the molecular weight of 260.29 grams per mole. Fragmentation patterns would likely include loss of the benzyl group (mass 91) to give a fragment at mass-to-charge ratio 169, and potential loss of carbon dioxide from the carbamate group. The isocyanate functionality may undergo characteristic fragmentations involving loss of carbon monoxide or formation of amine fragments through rearrangement processes.

Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The benzyl group would show characteristic aromatic proton signals in the region around 7.2-7.4 ppm in proton nuclear magnetic resonance, while the methylene protons adjacent to the aromatic ring would appear as a singlet around 5.1 ppm. The piperidine ring protons would appear in the aliphatic region between 1.5-4.0 ppm, with the proton at the 4-position (bearing the isocyanate group) likely appearing as a complex multiplet due to coupling with adjacent ring protons.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound was not available in the search results, conformational analysis can be inferred from the known structural parameters and related compounds. The piperidine ring system typically adopts a chair conformation as the most thermodynamically stable arrangement, minimizing both ring strain and steric interactions between substituents. In this conformation, the bulky benzyl carbamate group would preferentially occupy an equatorial position to avoid unfavorable axial interactions with other ring substituents and hydrogen atoms.

The isocyanate group at the 4-position introduces additional conformational considerations due to its linear geometry and electronic properties. The carbon-nitrogen triple bond in the isocyanate group is inherently linear, with bond angles of approximately 180 degrees. This linear arrangement affects the overall molecular geometry and may influence the preferred conformational states of the piperidine ring. The electronegativity of the isocyanate group may also influence the electron density distribution within the ring system, potentially affecting the preferred conformational equilibrium.

Computational studies would be valuable for understanding the preferred conformational states and their relative energies. The presence of both electron-withdrawing groups (the carbamate carbonyl and the isocyanate group) on the piperidine ring would influence the ring conformation through both steric and electronic effects. The benzyl group, being relatively large and planar, would likely adopt a conformation that minimizes steric interactions with other parts of the molecule while maintaining optimal overlap of the aromatic π-system with the carbamate carbonyl group.

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point that has been reported with some variation across different sources. One source indicates a boiling point of 185°C under standard atmospheric pressure, while another reports 167°C at reduced pressure of 0.80 mmHg. This discrepancy likely reflects measurements under different pressure conditions, with the lower temperature corresponding to reduced pressure distillation, which is commonly employed for thermally sensitive organic compounds.

The relatively high boiling point indicates significant intermolecular forces operating between molecules of this compound. These forces likely include van der Waals interactions between the aromatic benzyl groups, dipole-dipole interactions involving the polar carbonyl and isocyanate functionalities, and possible weak hydrogen bonding interactions. The presence of multiple polar functional groups contributes to the overall molecular polarity and influences both the boiling point and solubility characteristics of the compound.

Solubility behavior of this compound is influenced by its structural features and functional group composition. The presence of the aromatic benzyl group contributes to hydrophobic character, while the polar carbamate and isocyanate groups provide hydrophilic character, resulting in amphiphilic properties. The compound is likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile, which can effectively solvate both the polar and nonpolar portions of the molecule. Water solubility is expected to be limited due to the predominance of hydrophobic character, particularly from the benzyl aromatic system and the saturated piperidine ring.

The thermal stability of this compound requires careful consideration due to the reactive nature of the isocyanate group. Isocyanates are known to be moisture-sensitive and can undergo hydrolysis reactions to form carbamates and ultimately amines with the evolution of carbon dioxide. This sensitivity necessitates storage under anhydrous conditions and protection from atmospheric moisture to maintain compound integrity. The flash point has been estimated at 189.7±27.9°C, indicating relatively low volatility at ambient temperatures but potential fire hazard under elevated temperature conditions.

Eigenschaften

IUPAC Name |

benzyl 4-isocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQXPARAPVCGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379943 | |

| Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-91-2 | |

| Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Benzyl alcohol + 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid | Anhydrous solvent (dichloromethane/toluene), base catalyst (triethylamine), 0–5°C | Formation of benzyl carbamate intermediate |

| 2 | Carbamate intermediate | Controlled temperature, inert atmosphere (argon or nitrogen) | Conversion to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate |

| 3 | Purification | Silica gel column chromatography (ethyl acetate/hexane) | >95% purity product |

Reaction Notes

- Temperature control is critical to minimize side reactions such as oligomerization of the isocyanate group.

- Anhydrous and inert atmosphere conditions prevent hydrolysis of the isocyanate to amines and carbon dioxide.

- Base catalysis (triethylamine) activates the isocyanate formation and neutralizes acidic byproducts.

- Purification by chromatography ensures removal of unreacted starting materials and side products.

Mechanistic Insights

The isocyanate group is highly electrophilic and reacts readily with nucleophiles. The preparation involves:

- Formation of a carbamate intermediate via nucleophilic attack of benzyl alcohol on the isocyanatotetrahydropyridine carboxylic acid.

- Subsequent elimination or rearrangement under controlled conditions to yield the isocyanate functional group.

- The electron-withdrawing nature of the isocyanate facilitates further nucleophilic substitution or addition reactions, which must be carefully controlled during synthesis to avoid side reactions.

Analytical Characterization During Preparation

To ensure the correct formation and purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and regioselectivity | Absence of amine protons (δ 1.5–2.5 ppm), characteristic signals for isocyanate carbon |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Detect impurities and hydrolysis byproducts | Retention time ~8.2 min for benzyl alcohol derivatives |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | Sharp isocyanate peak at ~2250 cm⁻¹, carbonyl peak at ~1700 cm⁻¹ |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze byproducts and confirm purity | Detection of dimerization or oligomerization products if present |

These techniques guide optimization of reaction conditions and purification steps.

Optimization Strategies and Yield

- Stoichiometric control : Precise molar ratios of reactants improve yield and reduce side products.

- Temperature regulation : Maintaining 0–5°C during key steps minimizes unwanted polymerization.

- Inert atmosphere : Use of argon or nitrogen prevents moisture-induced hydrolysis.

- Purification : Column chromatography with appropriate eluents achieves >95% purity.

- Reported yields : Typically range from 50% to 70%, with optimization focusing on reaction time, solvent choice, and catalyst amount.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Benzyl alcohol, 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid |

| Solvents | Dichloromethane, toluene (anhydrous) |

| Catalyst | Triethylamine (base) |

| Temperature | 0–5°C |

| Atmosphere | Inert (argon or nitrogen) |

| Purification | Silica gel chromatography (ethyl acetate/hexane) |

| Yield | 50–70% |

| Stability | Sensitive to moisture; store at –20°C under inert gas |

| Analytical methods | NMR, HPLC-MS, FT-IR, GC-MS |

Research Findings and Advanced Insights

- Computational studies (DFT) indicate a low energy barrier (~15 kcal/mol) for nucleophilic attack on the isocyanate carbon, favoring formation of urea derivatives when reacted with amines.

- Continuous flow synthesis in industrial settings enhances reproducibility and scalability.

- Chiral ligand-assisted catalysis can be employed in downstream reactions involving this compound to achieve high enantioselectivity.

- Toxicity data are limited but suggest low hazards under controlled laboratory conditions; however, hydrolysis byproducts may exhibit cytotoxicity, necessitating careful handling.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate has the molecular formula and a molecular weight of 260.29 g/mol. Its structure features an isocyanate functional group attached to a tetrahydro-1(2H)-pyridine ring, contributing to its reactivity and versatility in chemical reactions.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its isocyanate group can react with nucleophiles, facilitating the formation of urea derivatives that exhibit biological activity. For instance, research indicates that derivatives synthesized from this compound can target specific biological pathways, potentially leading to new therapeutic agents.

Interaction Studies

Studies have shown that this compound interacts with amino acids in proteins, which may alter protein function or stability. Understanding these interactions is crucial for assessing the compound's toxicity and therapeutic efficacy.

Organic Synthesis

This compound is valuable in organic synthesis due to its dual functional groups:

- Benzyl Group : Can be selectively removed under various conditions, allowing further modifications.

- Isocyanate Group : Engages in reactions with alkenes and alkynes, enabling the synthesis of substituted pyridines through cycloaddition reactions.

Case Study: Synthesis of Urea Derivatives

A notable application involves the reaction of this compound with primary amines to produce urea derivatives. These derivatives have been explored for their potential pharmacological properties, highlighting the compound's role in synthesizing biologically active molecules.

Materials Science

The reactivity of this compound extends to materials science, particularly in the development of polymers and coatings. The isocyanate functionality allows for cross-linking reactions, which are essential in creating durable materials.

Wirkmechanismus

The mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below compares the target compound with five analogs differing in substituents at the 4-position of the piperidine/pyridine ring:

*Molecular weight calculated based on formula.

Reactivity and Functional Group Analysis

- Isocyanate (-NCO) : The target compound’s isocyanate group reacts readily with amines to form ureas and with alcohols to form carbamates. This reactivity is critical in peptide synthesis and polymer chemistry .

- Hydroxyl (-OH) : The hydroxyl analog (CAS 95798-23-5) is less reactive but serves as a precursor for further derivatization, such as esterification or etherification .

- Bromomethyl (-CH₂Br) : This substituent (CAS 159275-17-9) acts as a leaving group, enabling nucleophilic substitution reactions. Its high cost underscores its niche applications .

- Aminocarbonyl (-CONH₂): The carboxamide group (CAS 167757-45-1) enhances hydrogen-bonding capacity, improving solubility and bioavailability in drug candidates .

- Bromo (-Br) : The bromo analog (CAS 166953-64-6) is valuable in Suzuki-Miyaura cross-coupling reactions but requires careful handling due to toxicity .

Biologische Aktivität

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an isocyanate functional group, which is known to influence its reactivity and biological properties. The presence of the isocyanate group can facilitate interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound has been primarily linked to its ability to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is impaired.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against both AChE and BuChE. For instance, one study reported that certain synthesized compounds showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Case Studies and Research Findings

-

Alzheimer's Disease Models :

- In vitro assays using human neuroblastoma cells showed that this compound derivatives could enhance acetylcholine levels by inhibiting AChE and BuChE, leading to improved cognitive function in AD models .

- Docking studies revealed that these compounds interact with key residues in the active sites of AChE and BuChE, supporting their role as dual inhibitors .

-

Structure-Activity Relationship (SAR) :

- The modification of the benzyl group significantly affected the inhibitory potency. For example, compounds with electron-withdrawing groups on the benzyl moiety exhibited enhanced AChE inhibition compared to those with electron-donating groups .

- A series of analogs were synthesized, revealing that specific structural features are crucial for optimal binding affinity and selectivity towards AChE over BuChE .

Data Table: Biological Activity Summary

| Compound Name | IC50 (μM) | Target Enzyme | Selectivity Ratio |

|---|---|---|---|

| BOP-1 | 5.90 | AChE | > 20 |

| BOP-8 | 1.11 | AChE | > 15 |

| BOP-9 | 8.90 | BuChE | < 10 |

Q & A

Q. What synthetic methodologies are most effective for producing Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate, and how can reaction yields be optimized?

The compound is synthesized via carbamate formation using benzyl chloroformate and a tetrahydro-1(2H)-pyridine precursor. Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like triethylamine to activate the isocyanate group.

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., oligomerization of the isocyanate group) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Reported yields range from 50–70%, with optimization focusing on stoichiometric ratios and inert atmospheres .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the isocyanate group (e.g., absence of residual amine protons at δ 1.5–2.5 ppm) .

- HPLC-MS : Detects impurities like hydrolyzed byproducts (e.g., benzyl alcohol derivatives) with a retention time of 8.2 min under reversed-phase conditions .

- FT-IR : The isocyanate group shows a sharp peak at ~2250 cm, while the carbonyl (C=O) of the carboxylate appears at ~1700 cm .

Q. How should the compound be stored to ensure stability during experimental workflows?

- Storage conditions : Keep under argon at –20°C in amber vials to prevent moisture-induced hydrolysis. Degradation occurs within 48 hours at room temperature in humid environments .

- Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) and strong bases, which trigger rapid decomposition to benzyl alcohol and urea derivatives .

Advanced Research Questions

Q. What strategies mitigate competing reactions when using this compound in catalytic asymmetric syntheses?

The isocyanate group participates in [Rh(acac)(CH)]-catalyzed conjugate additions. Key considerations:

- Ligand design : Chiral phosphoramidite ligands (e.g., (S)-L2) improve enantioselectivity (up to 92% ee) by coordinating to the rhodium center and directing boronic acid addition .

- Solvent effects : 1,4-Dioxane enhances reaction rates compared to THF due to better solubility of boroxine intermediates .

- Byproduct analysis : GC-MS identifies dimerization byproducts (e.g., biuret derivatives), which are minimized by maintaining substrate concentrations below 0.1 M .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

- Transition state analysis : DFT calculations (B3LYP/6-31G*) reveal a low energy barrier (~15 kcal/mol) for nucleophilic attack at the isocyanate carbon, favoring primary amine adducts over alcohols .

- Solvent modeling : Polarizable continuum models (PCM) show acetonitrile stabilizes the transition state better than toluene, aligning with experimental yield improvements (~20% higher) .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

- Discrepancies : Safety data sheets (SDS) from Combi-Blocks and TCI America list "no known hazards" , but structural analogs (e.g., benzyl bromides) show moderate cytotoxicity (IC ~50 µM in HEK293 cells) .

- Resolution : Conduct in vitro assays (e.g., MTT) using pure batches to isolate toxicity contributions from the isocyanate group vs. impurities. LC-MS monitors hydrolytic byproducts during testing .

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs) or biomaterials?

- MOF synthesis : The isocyanate group reacts with amine-functionalized linkers (e.g., 2-aminoterephthalic acid) to form urea-based coordination polymers. BET surface areas reach ~800 m/g, comparable to Zr-MOFs .

- Bioconjugation : Coupling with lysine residues in proteins (pH 8.5, 4°C) achieves >80% labeling efficiency, verified by MALDI-TOF .

Methodological Recommendations

- Synthetic protocols : Prioritize Schlenk techniques for air-sensitive steps .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .

- Safety protocols : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with HEPA filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.